molecular formula C21H26N4S B11580563 13-piperidin-1-yl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene

13-piperidin-1-yl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene

Cat. No.: B11580563
M. Wt: 366.5 g/mol
InChI Key: DTIJTIQOWNZCMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-piperidin-1-yl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene is a complex organic compound that belongs to the class of piperidines. This compound is characterized by its unique tetracyclic structure, which includes piperidine, propan-2-yl, and thia-triaza rings. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-piperidin-1-yl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12,14,16-hexaene involves multiple steps, starting from simpler organic moleculesThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

13-piperidin-1-yl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

13-piperidin-1-yl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene has several scientific research applications:

Mechanism of Action

The mechanism of action of 13-piperidin-1-yl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene involves its interaction with specific molecular targets. As a muscarinic antagonist, it binds to muscarinic cholinergic receptors, blocking the actions of endogenous acetylcholine. This inhibition can lead to various physiological effects, such as reduced muscle spasms and improved motor control in Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13-piperidin-1-yl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene is unique due to its complex tetracyclic structure, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound in scientific research.

Properties

Molecular Formula

C21H26N4S

Molecular Weight

366.5 g/mol

IUPAC Name

13-piperidin-1-yl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene

InChI

InChI=1S/C21H26N4S/c1-13(2)17-15-9-5-4-8-14(15)16-18-19(26-21(16)24-17)20(23-12-22-18)25-10-6-3-7-11-25/h12-13H,3-11H2,1-2H3

InChI Key

DTIJTIQOWNZCMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C3=C1CCCC3)C4=C(S2)C(=NC=N4)N5CCCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.